molecular formula C21H17Cl2N3O2 B11399438 N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide

N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide

Cat. No.: B11399438
M. Wt: 414.3 g/mol
InChI Key: BZEGZXICJMHLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide is a synthetic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities, including antiviral, anticancer, and antimicrobial properties

Preparation Methods

The synthesis of N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide typically involves multiple stepsCommon reagents used in these reactions include benzimidazole, 3,4-dichlorobenzyl chloride, and furan-2-carboxylic acid . Industrial production methods may involve optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide can undergo various chemical reactions, including:

Scientific Research Applications

N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide involves its interaction with specific molecular targets. The benzimidazole core allows it to bind to various enzymes and receptors, disrupting their normal function. This can lead to the inhibition of viral replication, bacterial growth, or cancer cell proliferation . The exact pathways involved depend on the specific biological context.

Comparison with Similar Compounds

N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide can be compared with other benzimidazole derivatives, such as:

Biological Activity

N-{2-[1-(3,4-dichlorobenzyl)-1H-benzimidazol-2-yl]ethyl}furan-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications. The compound's structure, derived from benzimidazole and furan moieties, suggests a multifaceted interaction with biological systems.

Chemical Structure and Properties

The chemical formula for this compound is C19H18Cl2N3OC_{19}H_{18}Cl_2N_3O with a molecular weight of approximately 372.27 g/mol. The presence of the 3,4-dichlorobenzyl group enhances its lipophilicity, potentially influencing its biological activity.

Structural Characteristics

PropertyValue
Molecular FormulaC19H18Cl2N3OC_{19}H_{18}Cl_2N_3O
Molecular Weight372.27 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives of benzimidazole possess strong antibacterial and antifungal activities. For instance, a related compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) with a minimal inhibitory concentration (MIC) comparable to that of vancomycin .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Organism
This compoundNot yet determinedTBD
Benzimidazole derivative A0.78MRSA
Benzimidazole derivative B1.56E. coli

Anticonvulsant Activity

In animal models, similar compounds have shown promising anticonvulsant effects. For example, N'-benzyl 2-amino acetamides demonstrated significant activity in maximal electroshock seizure (MES) tests with effective doses lower than that of phenobarbital . This suggests that the structural modifications in this compound could confer similar or enhanced anticonvulsant properties.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, studies indicate that benzimidazole derivatives may interact with various receptors and enzymes:

  • Inhibition of Enzymes : Some benzimidazole derivatives have been shown to inhibit enzymes involved in bacterial cell wall synthesis.
  • Receptor Modulation : Compounds may modulate neurotransmitter receptors, contributing to their anticonvulsant effects.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various benzimidazole derivatives against a range of pathogens. The results indicated that modifications at the benzyl position significantly influenced activity levels. For instance, the introduction of electron-withdrawing groups enhanced antibacterial potency .

Efficacy in Neuropathic Pain Models

In another study focusing on neuropathic pain models, derivatives similar to this compound were tested for their ability to alleviate pain symptoms. The results showed that certain structural modifications led to increased efficacy in reducing pain responses .

Properties

Molecular Formula

C21H17Cl2N3O2

Molecular Weight

414.3 g/mol

IUPAC Name

N-[2-[1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide

InChI

InChI=1S/C21H17Cl2N3O2/c22-15-8-7-14(12-16(15)23)13-26-18-5-2-1-4-17(18)25-20(26)9-10-24-21(27)19-6-3-11-28-19/h1-8,11-12H,9-10,13H2,(H,24,27)

InChI Key

BZEGZXICJMHLHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)CCNC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.